Cas no 2737202-70-7 (Gly-Gly-Gly-Lys(N3))

Gly-Gly-Gly-Lys(N3) is a tripeptide derivative featuring an azide (N3) functional group attached to the lysine side chain. This modification enables versatile applications in bioorthogonal chemistry, particularly in click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The glycine-rich backbone ensures flexibility and solubility, while the azide group provides a reactive handle for site-specific conjugation with alkyne-bearing molecules. This compound is useful for protein labeling, peptide-drug conjugates, and biomaterial functionalization. Its well-defined structure and compatibility with aqueous conditions make it suitable for biochemical and biotechnological research, offering precise control over molecular interactions.
Gly-Gly-Gly-Lys(N3) structure
Gly-Gly-Gly-Lys(N3) structure
商品名:Gly-Gly-Gly-Lys(N3)
CAS番号:2737202-70-7
MF:C12H22ClN7O5
メガワット:379.799980640411
CID:6620507
PubChem ID:162420823

Gly-Gly-Gly-Lys(N3) 化学的及び物理的性質

名前と識別子

    • 2737202-70-7
    • H-(Gly)3-Lys(N3)-OH (hydrochloride)
    • HY-151782A
    • H-Gly-Gly-Gly-Lys(N3) HCl
    • (2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid;hydrochloride
    • CS-0619855
    • Gly-Gly-Gly-Lys(N3)
    • インチ: 1S/C12H21N7O5.ClH/c13-5-9(20)15-6-10(21)16-7-11(22)18-8(12(23)24)3-1-2-4-17-19-14;/h8H,1-7,13H2,(H,15,20)(H,16,21)(H,18,22)(H,23,24);1H/t8-;/m0./s1
    • InChIKey: FHWDRASZJQHVLA-QRPNPIFTSA-N
    • ほほえんだ: Cl.OC([C@H](CCCCN=[N+]=[N-])NC(CNC(CNC(CN)=O)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 379.1370945g/mol
  • どういたいしつりょう: 379.1370945g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 8
  • 重原子数: 25
  • 回転可能化学結合数: 12
  • 複雑さ: 504
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 165Ų

Gly-Gly-Gly-Lys(N3) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB571259-250mg
H-Gly-Gly-Gly-Lys(N3) HCl; .
2737202-70-7
250mg
€1332.50 2024-08-02
abcr
AB571259-100mg
H-Gly-Gly-Gly-Lys(N3) HCl; .
2737202-70-7
100mg
€807.50 2024-08-02

Gly-Gly-Gly-Lys(N3) 関連文献

Gly-Gly-Gly-Lys(N3)に関する追加情報

Comprehensive Analysis of Gly-Gly-Gly-Lys(N3) (CAS No. 2737202-70-7): Applications and Innovations in Peptide Research

The tripeptide derivative Gly-Gly-Gly-Lys(N3) (CAS No. 2737202-70-7) has emerged as a pivotal tool in modern biochemical and pharmaceutical research. This azide-functionalized peptide is engineered with a click chemistry-ready azido group, enabling its widespread use in bioconjugation, drug delivery systems, and proteomics studies. Its unique structure combines the simplicity of glycine repeats with the reactivity of lysine-derived azides, making it indispensable for site-specific labeling and protein modifications.

Recent advancements in peptide-based therapeutics have fueled demand for Gly-Gly-Gly-Lys(N3), particularly in ADC (Antibody-Drug Conjugate) development and PET tracer synthesis. Researchers leverage its CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) compatibility to create stable linkages with alkyne-bearing molecules. The compound's water solubility and cell permeability further enhance its utility in live-cell imaging applications, addressing current challenges in targeted cancer therapy visualization.

In proteome profiling, 2737202-70-7 serves as a versatile scaffold for activity-based protein probes (ABPPs). Its three-glycine spacer provides optimal distance between functional groups, minimizing steric hindrance during enzyme-substrate interactions. This property has become crucial for studying post-translational modifications, a hot topic in precision medicine research. The compound's stability under physiological conditions makes it superior to traditional NHS ester reagents for long-term tracking experiments.

The synthesis of Gly-Gly-Gly-Lys(N3) involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by selective azide incorporation at the lysine ε-amino group. This process yields high-purity material suitable for GMP-grade applications, meeting stringent requirements for diagnostic reagent production. Recent publications highlight its role in developing multivalent vaccines, where its branched structure enables efficient antigen presentation.

Storage and handling recommendations for CAS No. 2737202-70-7 emphasize protection from light at -20°C in anhydrous conditions. Its lyophilized form maintains stability for years, while solutions in PBS buffer (pH 7.4) remain active for weeks. These characteristics align with industry needs for ready-to-use biochemical tools, particularly in high-throughput screening platforms where reagent stability directly impacts data reproducibility.

Emerging applications in neuroscience research utilize Gly-Gly-Gly-Lys(N3) for synaptic protein tagging, capitalizing on its ability to cross the blood-brain barrier when conjugated with specific transporters. This addresses growing interest in neurodegenerative disease biomarkers and BBB-penetrating drug design. The compound's MS-compatible nature also facilitates mass spectrometry-based quantification in complex biological matrices.

Quality control protocols for 2737202-70-7 typically involve HPLC purity analysis (>95%) and LC-MS verification of molecular weight (328.3 g/mol). These rigorous standards support its adoption in clinical research applications, where batch-to-batch consistency is paramount. The compound's low cytotoxicity profile, as demonstrated in MTT assays, further expands its potential for in vivo imaging studies.

Future directions for Gly-Gly-Gly-Lys(N3) research include optimization of strain-promoted click chemistry (SPAAC) reactions to eliminate copper catalysts, and development of photoactivatable variants for spatiotemporal control in single-cell analysis. These innovations respond to the scientific community's demand for bioorthogonal tools with enhanced specificity and reduced background signal in complex biological systems.

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Amadis Chemical Company Limited
(CAS:2737202-70-7)Gly-Gly-Gly-Lys(N3)
A1227989
清らかである:99%
はかる:10mg
価格 ($):201